n-Hexadecanoyl coenzyme a lithium salt
Description
Significance as a Central Acyl Group Carrier and Metabolic Intermediate
Palmitoyl-CoA is a quintessential example of an acyl group carrier, a function made possible by its thioester bond, which is a "high energy" bond that is highly reactive. wikipedia.org Its primary role begins with the "activation" of palmitic acid, a reaction that occurs in the cytosol. wikipedia.org This process, catalyzed by palmitoyl-coenzyme A synthetase, attaches the fatty acid to coenzyme A (CoA), forming palmitoyl-CoA. wikipedia.org This activation is a crucial first step, preparing the fatty acid for its metabolic fate. wikipedia.orgtaylorandfrancis.com
As a key metabolic intermediate, palmitoyl-CoA is central to the process of fatty acid oxidation. taylorandfrancis.com However, long-chain fatty acyl-CoA molecules like palmitoyl-CoA cannot cross the inner mitochondrial membrane on their own. wikipedia.orgwikipedia.org They require a specialized transport mechanism known as the carnitine shuttle. wikipedia.orgpharmaguideline.com In this system, the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, transfers the palmitoyl (B13399708) group from CoA to carnitine, forming palmitoylcarnitine (B157527). wikipedia.orgwikipedia.org This new molecule is then transported across the inner membrane, where carnitine palmitoyltransferase II (CPT2) reverses the process, reforming palmitoyl-CoA within the mitochondrial matrix. pharmaguideline.comresearchgate.net
Once inside the mitochondria, palmitoyl-CoA enters the β-oxidation pathway. wikipedia.orgtaylorandfrancis.com This catabolic spiral systematically breaks down the fatty acyl chain, releasing a two-carbon unit in the form of acetyl-CoA with each cycle. taylorandfrancis.compharmaguideline.com The complete β-oxidation of one molecule of palmitoyl-CoA yields eight molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production in the form of ATP. wikipedia.orgwikipedia.org This positions palmitoyl-CoA as a major fuel source for cells. taylorandfrancis.com
Overview of its Multifaceted Roles in Cellular Biochemistry
Beyond its central role in energy production, palmitoyl-CoA is a versatile precursor and signaling molecule involved in numerous anabolic and regulatory processes. chemimpex.com
Biosynthetic Pathways:
Sphingolipid Synthesis: In the cytosol, palmitoyl-CoA is a primary substrate, along with serine, for the de novo synthesis of sphingolipids. wikipedia.orgtaylorandfrancis.com A condensation reaction catalyzed by serine C-palmitoyltransferase forms 3-ketosphinganine, the precursor to ceramides (B1148491) and other complex sphingolipids that are vital components of cell membranes. wikipedia.orgtaylorandfrancis.com
Fatty Acid Elongation and Desaturation: Palmitoyl-CoA is the end product of the cytoplasmic fatty acid synthase (FAS) system. libretexts.orglibretexts.org It can then be further elongated to form longer saturated fatty acids, such as stearic acid, or desaturated to produce monounsaturated fatty acids like palmitoleic acid and oleoyl-CoA. taylorandfrancis.com These lipids are crucial for synthesizing membranes and triacylglycerols for energy storage. taylorandfrancis.comlibretexts.org
Triacylglycerol Synthesis: Palmitoyl-CoA is a building block for triacylglycerols, the main form of energy storage in animals. libretexts.org These are synthesized through the reaction of fatty acyl-CoA chains with glycerol-3-phosphate. libretexts.org
Regulatory and Signaling Roles:
Protein Palmitoylation: Palmitoyl-CoA is the donor molecule for S-palmitoylation, a reversible post-translational modification where the palmitate group is attached to cysteine residues of proteins. nih.govfrontiersin.org This modification can influence protein trafficking, localization to specific membrane domains (like lipid rafts), stability, and activity, thereby playing a key role in cellular signaling. nih.govfrontiersin.org
Allosteric Regulation: Palmitoyl-CoA can act as an allosteric regulator of key metabolic enzymes. For instance, it allosterically inhibits acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis. libretexts.orgnih.gov This creates a feedback loop where high levels of the end product (palmitoyl-CoA) inhibit its own synthesis.
The table below summarizes the primary metabolic pathways involving Palmitoyl-CoA.
| Metabolic Pathway | Role of Palmitoyl-CoA | Cellular Location | Primary Outcome |
| Fatty Acid Activation | Product | Cytosol | Preparation of fatty acids for metabolism wikipedia.org |
| β-Oxidation | Substrate | Mitochondria | Production of Acetyl-CoA, NADH, FADH2 for energy wikipedia.org |
| Sphingolipid Synthesis | Substrate | Cytosol / ER | Formation of ceramides and complex sphingolipids wikipedia.orgtaylorandfrancis.com |
| Fatty Acid Synthesis | End Product | Cytoplasm | Production of 16-carbon saturated fatty acids libretexts.orglibretexts.org |
| Fatty Acid Elongation/Desaturation | Precursor | Endoplasmic Reticulum | Synthesis of longer and unsaturated fatty acids taylorandfrancis.com |
| Triacylglycerol Synthesis | Substrate | Endoplasmic Reticulum | Energy storage as fat libretexts.org |
| Protein Palmitoylation | Acyl Donor | Various (ER, Golgi) | Post-translational modification of proteins nih.govfrontiersin.org |
Historical Context of Palmitoyl-CoA Research and Discovery
The story of palmitoyl-CoA is intrinsically linked to the discovery of its parent molecule, Coenzyme A (CoA). In 1945, Fritz Lipmann discovered a heat-stable cofactor essential for enzymatic acetylation reactions. researchgate.netnih.gov He named this molecule Coenzyme A, for "activation of acetate," and his work on its structure and metabolic importance earned him the Nobel Prize in Physiology or Medicine in 1953. wikipedia.orgnih.govebsco.com Lipmann's discovery was a breakthrough in understanding energy metabolism, identifying CoA as the crucial link between anaerobic glycolysis and the aerobic citric acid cycle. ebsco.com
Following Lipmann's foundational work, the specific roles of CoA derivatives were elucidated. The research of Feodor Lynen and Konrad Bloch, who were awarded the 1964 Nobel Prize in Physiology or Medicine, was instrumental in linking acetyl-CoA to the metabolism of cholesterol and fatty acids. wikipedia.org They demonstrated how two-carbon units from acetyl-CoA are used to build these complex lipids.
Further research into fatty acid metabolism revealed the complete pathway of β-oxidation and the central role of acyl-CoA derivatives like palmitoyl-CoA. The identification of the carnitine shuttle system and the enzymes involved, such as carnitine palmitoyltransferase, were critical milestones in understanding how long-chain fatty acids are transported into the mitochondria for oxidation. wikipedia.orgtaylorandfrancis.com The discovery in the 1970s of compactin, the first statin drug, highlighted the therapeutic potential of targeting CoA-related pathways, as it was found to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis that uses a CoA derivative as its substrate. nih.gov
Key Milestones in Coenzyme A and Palmitoyl-CoA Research
| Year | Discovery/Event | Key Scientist(s) | Significance |
|---|---|---|---|
| 1945-1946 | Discovery of a heat-stable cofactor for acetylation. wikipedia.orgresearchgate.net | Fritz Lipmann | Identified the existence of what would be named Coenzyme A. nih.gov |
| Early 1950s | Elucidation of the structure of Coenzyme A. wikipedia.org | Fritz Lipmann & colleagues | Revealed the chemical nature of this vital cofactor. |
| 1953 | Nobel Prize in Physiology or Medicine awarded. nih.govebsco.com | Fritz Lipmann | For the discovery of Coenzyme A and its importance in intermediary metabolism. wikipedia.org |
| 1964 | Nobel Prize in Physiology or Medicine awarded. wikipedia.org | Feodor Lynen & Konrad Bloch | For their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism. wikipedia.org |
| Mid-20th Century | Elucidation of β-oxidation and fatty acid synthesis pathways. | Various Researchers | Detailed the central role of acyl-CoAs like palmitoyl-CoA in lipid catabolism and anabolism. |
| 1973 | Isolation of Compactin (ML-236B), the first statin. nih.gov | Akira Endo | Led to the development of drugs targeting a CoA-dependent pathway (cholesterol synthesis). nih.gov |
Properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYABVAJQBKKB-NNGKVBCISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65LiN7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Interconversion of N Hexadecanoyl Coenzyme a
De Novo Synthesis Pathways
De novo synthesis is the primary mechanism for producing n-Hexadecanoyl coenzyme A when cellular energy levels are high.
Free fatty acids, such as palmitate, are transported into cells from the bloodstream. To be metabolically active, they must first be "activated" by being converted into their coenzyme A thioesters. This activation is a critical step that traps the fatty acid within the cell, making it available for various metabolic processes. oup.com The reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid thiokinases. plos.org
| Enzyme | Substrates | Products | Cellular Location |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Palmitate, ATP, Coenzyme A | n-Hexadecanoyl coenzyme A, AMP, Pyrophosphate | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomal Membrane |
When carbohydrate intake exceeds the body's immediate energy needs, the excess acetyl-CoA is channeled into de novo lipogenesis, the synthesis of fatty acids from scratch. libretexts.org This process primarily occurs in the cytoplasm of liver and adipose tissue cells. The multi-enzyme complex responsible for this pathway is called fatty acid synthase (FAS). taylorandfrancis.comwikipedia.org In mammals, FAS is a large homodimeric enzyme with multiple catalytic domains that carry out the entire process of fatty acid synthesis. wikipedia.org The final product released from the FAS complex is typically palmitate, which is then activated to n-Hexadecanoyl coenzyme A. byjus.com
| Enzyme System | Primary Substrates | Final Product | Cellular Location |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate | Cytosol |
The synthesis of the fatty acid chain by FAS is a cyclical process involving the sequential addition of two-carbon units derived from malonyl-CoA. The process begins with the priming of the FAS complex with one molecule of acetyl-CoA. byjus.com Subsequently, in each cycle, a molecule of malonyl-CoA is added, and its carboxyl group is released as CO2. byjus.com This decarboxylation provides the thermodynamic driving force for the condensation reaction. byjus.com
The initial and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). ourbiochemistry.commdpi.com This reaction requires ATP and bicarbonate. byjus.comourbiochemistry.com Malonyl-CoA then serves as the donor of two-carbon units for the growing fatty acid chain. byjus.com The cycle of condensation, reduction, dehydration, and a second reduction is repeated seven times to produce the 16-carbon palmitoyl (B13399708) group, which is attached to an acyl carrier protein (ACP) domain of the FAS complex. mdpi.com Finally, a thioesterase domain on FAS hydrolyzes the thioester bond to release free palmitate. nih.gov
| Key Enzymes in Fatty Acid Synthesis | Function | Key Substrates | Key Products |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. ourbiochemistry.com | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA, ADP, Pi |
| Fatty Acid Synthase (FAS) | Carries out the cyclical condensation of malonyl-CoA to a growing acyl chain. taylorandfrancis.com | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate, CoA, CO2, NADP+ |
Interconversion with Related Acyl-CoA Species
Once synthesized, n-Hexadecanoyl coenzyme A can be further modified to produce a variety of other fatty acyl-CoAs with different chain lengths and degrees of saturation.
In many tissues, n-Hexadecanoyl coenzyme A is elongated to form longer-chain saturated fatty acyl-CoAs, such as stearoyl-CoA (18:0). This process occurs primarily in the endoplasmic reticulum and involves a series of reactions analogous to those of de novo fatty acid synthesis, but catalyzed by a separate set of enzymes known as fatty acid elongases (ELOVS). biorxiv.orgyoutube.commdpi.com The two-carbon donor for elongation is malonyl-CoA. youtube.com The initial and rate-limiting step is the condensation of n-Hexadecanoyl coenzyme A with malonyl-CoA, catalyzed by an ELOVL enzyme. biorxiv.org This is followed by a reduction, dehydration, and another reduction to yield an acyl-CoA that is two carbons longer. youtube.com
| Process | Key Enzymes | Substrates | Products | Cellular Location |
| Fatty Acid Elongation | Fatty Acid Elongases (ELOVLs) | n-Hexadecanoyl coenzyme A, Malonyl-CoA, NADPH | Stearoyl-CoA (and other longer-chain acyl-CoAs) | Endoplasmic Reticulum |
N-Hexadecanoyl coenzyme A can be desaturated to introduce a double bond into the fatty acyl chain, forming palmitoleoyl-CoA (16:1n-7). This reaction is catalyzed by stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase, which is located in the endoplasmic reticulum. nih.govnih.gov The desaturation reaction requires molecular oxygen (O₂), NADH, and the components of an electron transport chain involving cytochrome b5 reductase and cytochrome b5. youtube.com This process is crucial for producing monounsaturated fatty acids, which are important components of membrane phospholipids (B1166683) and triglycerides. nih.gov
| Process | Key Enzyme | Substrates | Products | Cellular Location |
| Fatty Acid Desaturation | Stearoyl-CoA Desaturase-1 (SCD1) | n-Hexadecanoyl coenzyme A, NADH, O₂ | Palmitoleoyl-CoA, NAD⁺, H₂O | Endoplasmic Reticulum |
Conversion to Palmitoylcarnitine (B157527) for Mitochondrial Import
The transport of activated long-chain fatty acids, such as n-Hexadecanoyl coenzyme A, from the cytoplasm into the mitochondrial matrix is a critical prerequisite for their subsequent breakdown via β-oxidation. wikipedia.orgresearchgate.netnih.gov The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. wikipedia.orgresearchgate.net To overcome this barrier, a specialized transport mechanism known as the carnitine shuttle facilitates their entry. nih.govcreative-proteomics.comtaylorandfrancis.com The initial, and rate-limiting, step of this shuttle is the conversion of n-Hexadecanoyl coenzyme A to palmitoylcarnitine. researchgate.netwikipedia.org
This pivotal conversion is catalyzed by the enzyme carnitine palmitoyltransferase I (CPT1), which is an integral protein located on the outer mitochondrial membrane. nih.govcreative-proteomics.comwikipedia.org CPT1 facilitates the transfer of the palmitoyl group from n-Hexadecanoyl coenzyme A to L-carnitine, resulting in the formation of palmitoylcarnitine and the release of coenzyme A. wikipedia.orgabcam.com
Once formed, palmitoylcarnitine is transported across the inner mitochondrial membrane into the matrix by an antiporter protein called carnitine-acylcarnitine translocase (CACT). nih.govphysiology.orgwikipedia.org This translocase mediates a one-to-one exchange, moving one molecule of palmitoylcarnitine into the matrix for every molecule of free carnitine that is moved out. wikipedia.org
Inside the mitochondrial matrix, the process is reversed by a second enzyme, carnitine palmitoyltransferase II (CPT2). wikipedia.orgmdpi.com CPT2, which is associated with the inner mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoylcarnitine back to a molecule of mitochondrial coenzyme A. wikipedia.orgreactome.orgnih.gov This reaction regenerates n-Hexadecanoyl coenzyme A within the matrix, making it available for the enzymes of the β-oxidation pathway, and releases free carnitine, which is then transported back to the intermembrane space by CACT. wikipedia.orgreactome.orgmedlineplus.gov
The activity of CPT1 is a key regulatory point for fatty acid oxidation and is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. wikipedia.orgjci.orgresearchgate.net This regulatory mechanism effectively prevents the simultaneous synthesis and degradation of fatty acids. jci.org
Detailed research has identified three distinct isoforms of CPT1, each with a specific tissue distribution and kinetic properties. wikipedia.org
| Enzyme/Transporter | Location | Function | Substrates | Products | Inhibitors |
| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane nih.govwikipedia.org | Catalyzes the transfer of the acyl group from long-chain fatty acyl-CoA to carnitine. wikipedia.orgabcam.com | n-Hexadecanoyl coenzyme A, L-Carnitine wikipedia.org | Palmitoylcarnitine, Coenzyme A wikipedia.org | Malonyl-CoA wikipedia.orgjci.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane physiology.orgwikipedia.org | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. physiology.orgwikipedia.org | Palmitoylcarnitine, Carnitine wikipedia.org | Palmitoylcarnitine, Carnitine wikipedia.org | Not applicable |
| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane (matrix side) nih.govwikipedia.org | Regenerates long-chain acyl-CoA within the mitochondrial matrix. wikipedia.orgmedlineplus.gov | Palmitoylcarnitine, Coenzyme A reactome.org | n-Hexadecanoyl coenzyme A, Carnitine reactome.org | Not applicable |
The isoforms of CPT1 are tailored to the metabolic needs of different tissues.
| CPT1 Isoform | Primary Tissue Distribution | Key Research Findings |
| CPT1A | Predominantly in the liver; also found in kidney, pancreas, and spleen. nih.govnih.gov | Known as the "liver isoform". nih.gov It has a lower Km for carnitine compared to CPT1B, making it more efficient at lower carnitine concentrations. nih.gov |
| CPT1B | Primarily in skeletal muscle, heart, and brown adipose tissue. wikipedia.orgnih.gov | Referred to as the "muscle isoform". nih.gov It is significantly more sensitive to inhibition by malonyl-CoA than CPT1A. wikipedia.org |
| CPT1C | Mainly expressed in neurons within the brain and localized to the endoplasmic reticulum. wikipedia.orgnih.govreactome.org | Its precise role is still under investigation, but it appears to have little enzymatic activity in fatty acid oxidation. reactome.org |
Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is the primary catabolic pathway for breaking down fatty acids to generate energy. n-Hexadecanoyl coenzyme A is a key substrate for this process, which occurs within the mitochondria.
Substrate for Mitochondrial Beta-Oxidation
n-Hexadecanoyl coenzyme A is a long-chain acyl-CoA that serves as a principal substrate for the mitochondrial beta-oxidation pathway. nih.govnih.gov This process involves a cyclical series of four enzymatic reactions that systematically shorten the fatty acyl chain by two carbons in each cycle. wikipedia.org The enzymes involved in this process exhibit specificity for the chain length of the acyl-CoA substrate. For long-chain fatty acids like n-hexadecanoyl-CoA, the initial dehydrogenation is catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD), which is bound to the inner mitochondrial membrane. researchgate.net Subsequent reactions of hydration, dehydrogenation, and thiolytic cleavage are carried out by the mitochondrial trifunctional protein (MTP) for long-chain acyl-CoAs. nih.govplos.org Each cycle of beta-oxidation of n-hexadecanoyl-CoA produces one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA, with the remaining acyl-CoA being two carbons shorter. wikipedia.org This process is repeated until the entire fatty acid chain is converted into acetyl-CoA molecules.
Table 1: Enzymes and Intermediates in the Beta-Oxidation of n-Hexadecanoyl-CoA
| Step | Enzyme | Substrate | Product(s) |
|---|---|---|---|
| 1. Dehydrogenation | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | n-Hexadecanoyl-CoA | trans-Δ²-Hexadecenoyl-CoA, FADH₂ |
| 2. Hydration | Enoyl-CoA Hydratase (part of MTP) | trans-Δ²-Hexadecenoyl-CoA | L-3-Hydroxyhexadecanoyl-CoA |
| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase (part of MTP) | L-3-Hydroxyhexadecanoyl-CoA | 3-Ketohexadecanoyl-CoA, NADH + H⁺ |
| 4. Thiolysis | β-Ketothiolase (part of MTP) | 3-Ketohexadecanoyl-CoA, Coenzyme A | Myristoyl-CoA, Acetyl-CoA |
Carnitine Palmitoyltransferase System (CPT I and CPT II) in Mitochondrial Transport
The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like n-hexadecanoyl-CoA. nih.govyoutube.com Their entry into the mitochondrial matrix, where beta-oxidation occurs, is facilitated by the carnitine shuttle system. youtube.comyoutube.com This transport system involves two key enzymes: carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). nih.govaocs.org CPT I, located on the outer mitochondrial membrane, catalyzes the transfer of the hexadecanoyl group from coenzyme A to carnitine, forming hexadecanoylcarnitine. nih.gov Hexadecanoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). nih.govresearchgate.net Once inside the matrix, CPT II, located on the matrix side of the inner mitochondrial membrane, reverses the process, transferring the hexadecanoyl group from carnitine back to coenzyme A, reforming n-hexadecanoyl-CoA. nih.govaocs.org The liberated carnitine is then transported back to the cytosol by CACT to be reused. youtube.com
Production of Acetyl-CoA for the Tricarboxylic Acid Cycle and Ketogenesis
The complete beta-oxidation of one molecule of n-hexadecanoyl-CoA yields eight molecules of acetyl-CoA. This acetyl-CoA is a critical metabolic intermediate that can enter several pathways. The primary fate of acetyl-CoA under normal physiological conditions is its entry into the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle or citric acid cycle). wikipedia.orgteachmephysiology.com In the first step of the TCA cycle, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. creative-proteomics.comnih.gov The subsequent reactions of the TCA cycle lead to the complete oxidation of the acetyl group to carbon dioxide, with the concomitant production of three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP) per molecule of acetyl-CoA. wikipedia.orgberkeley.edu The NADH and FADH₂ produced during both beta-oxidation and the TCA cycle are then utilized by the electron transport chain to generate a large amount of ATP through oxidative phosphorylation. wikipedia.org
Under certain metabolic conditions, such as prolonged fasting, starvation, or a high-fat/low-carbohydrate diet, the rate of fatty acid oxidation in the liver can exceed the capacity of the TCA cycle to utilize the resulting acetyl-CoA. nih.govwikipedia.org This is often due to the depletion of oxaloacetate, which is diverted to gluconeogenesis. nih.gov In such situations, the excess acetyl-CoA is shunted into the pathway of ketogenesis, which occurs primarily in the mitochondria of liver cells. nih.govmdpi.com The initial step of ketogenesis involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by the enzyme thiolase. nih.gov Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently cleaved to produce acetoacetate and acetyl-CoA. mdpi.com Acetoacetate can be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone. wikipedia.org Acetoacetate and β-hydroxybutyrate are then released into the bloodstream and can be used as an energy source by extrahepatic tissues, such as the brain, heart, and skeletal muscle. nih.govmdpi.com
Lipid Biosynthesis Pathways
n-Hexadecanoyl coenzyme A is not only a substrate for energy production but also a key precursor for the synthesis of various lipids that are essential for energy storage and the formation of cellular membranes.
Triglyceride Synthesis Precursor
Triglycerides (also known as triacylglycerols) are the primary form of energy storage in animals and are synthesized in the endoplasmic reticulum. wikipedia.orgyoutube.com The backbone for triglyceride synthesis is glycerol-3-phosphate, which is acylated with fatty acyl-CoAs. themedicalbiochemistrypage.orgyoutube.com n-Hexadecanoyl-CoA is a common fatty acyl-CoA used in this process. The synthesis begins with the acylation of glycerol-3-phosphate at the C-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid. youtube.comnih.gov A second acylation at the C-2 position, catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), yields phosphatidic acid. nih.gov Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase to produce diacylglycerol (DAG). themedicalbiochemistrypage.orgnih.gov Finally, a third fatty acyl-CoA, which can be n-hexadecanoyl-CoA, is added to the diacylglycerol by diacylglycerol acyltransferase (DGAT) to form a triglyceride. themedicalbiochemistrypage.orgnih.gov
Table 2: Key Enzymes in Triglyceride Synthesis from n-Hexadecanoyl-CoA
| Enzyme | Substrate(s) | Product |
|---|---|---|
| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, n-Hexadecanoyl-CoA | Lysophosphatidic acid |
| 1-Acylglycerol-3-phosphate acyltransferase (AGPAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid |
| Phosphatidic acid phosphatase (PAP) | Phosphatidic acid | Diacylglycerol |
| Diacylglycerol acyltransferase (DGAT) | Diacylglycerol, n-Hexadecanoyl-CoA | Triglyceride |
Phospholipid Biosynthesis
Phospholipids are the fundamental components of all cellular membranes. n-Hexadecanoyl coenzyme A is a crucial building block for the synthesis of the hydrophobic tails of many phospholipids. nsf.govbiorxiv.org The biosynthesis of phospholipids also originates from phosphatidic acid, a key intermediate shared with the triglyceride synthesis pathway. aocs.orgnih.gov Phosphatidic acid can be synthesized using n-hexadecanoyl-CoA in the initial acylation steps, as described previously. From phosphatidic acid, the pathways for the synthesis of different classes of phospholipids diverge. For example, in the synthesis of phosphatidylcholine and phosphatidylethanolamine, phosphatidic acid is first converted to diacylglycerol. aocs.org The diacylglycerol then reacts with CDP-choline or CDP-ethanolamine, respectively, to form the final phospholipid. Alternatively, phosphatidic acid can be activated by CTP to form CDP-diacylglycerol, which is a precursor for the synthesis of other phospholipids such as phosphatidylinositol and cardiolipin. aocs.org
An in-depth examination of n-Hexadecanoyl coenzyme A lithium salt, a crucial long-chain fatty acyl-CoA, reveals its multifaceted roles in cellular metabolism. This article focuses specifically on its involvement in key metabolic pathways, its regulatory functions through allosteric mechanisms, and its influence on mitochondrial energy production.
N Hexadecanoyl Coenzyme a As a Substrate for Post Translational Protein Palmitoylation S Acylation
Enzymatic Mechanisms of Palmitoylation
The transfer of a palmitoyl (B13399708) group from palmitoyl-CoA to a protein is predominantly a catalyzed reaction, ensuring specificity and efficiency. nih.gov This process is primarily mediated by two main families of enzymes: the DHHC palmitoyl acyltransferases (PATs) and the membrane-bound O-acyltransferases (MBOATs).
Role of DHHC Palmitoyl Acyltransferases (PATs)
The largest and most well-characterized family of enzymes responsible for S-palmitoylation are the DHHC PATs, named for a conserved Aspartate-Histidine-Histidine-Cysteine (DHHC) motif within their catalytic cysteine-rich domain (CRD). nih.govphysoc.org In humans, there are 23 identified DHHC enzymes, which are polytopic integral membrane proteins primarily located in the Golgi apparatus and endoplasmic reticulum. nih.govnih.gov These enzymes catalyze the attachment of palmitate and other long-chain fatty acids to proteins on the cytoplasmic face of cellular membranes. physoc.orgportlandpress.com
The catalytic cycle of DHHC enzymes is thought to proceed via a two-step "ping-pong" mechanism, the first step of which is autoacylation. physoc.orgwikipedia.org In this process, the DHHC enzyme itself becomes acylated upon incubation with palmitoyl-CoA. physoc.orgportlandpress.com The cysteine residue within the DHHC motif acts as a nucleophile, attacking the thioester bond of palmitoyl-CoA to form a covalent acyl-enzyme intermediate. nih.govnih.gov This autoacylation step is crucial for the subsequent transfer of the palmitoyl group to the substrate protein. portlandpress.comnih.gov Mutation of this conserved cysteine to a serine or alanine (B10760859) residue abolishes both autoacylation and substrate acylation, highlighting its central role in catalysis. portlandpress.comnih.gov
The structure of human zDHHC20 has revealed a long cavity formed by four transmembrane helices that is essential for binding the acyl chain of palmitoyl-CoA, positioning it for the nucleophilic attack by the catalytic cysteine. nih.gov
Following autoacylation, the second step of the catalytic cycle involves the transfer of the palmitoyl group from the acylated DHHC enzyme to a specific cysteine residue on the substrate protein. physoc.orgnih.gov This reaction involves a nucleophilic attack by the thiol group of a cysteine residue on the substrate protein on the thioester bond of the acyl-enzyme intermediate. nih.govportlandpress.com The result is the formation of a new thioester linkage between the palmitoyl group and the substrate protein, regenerating the DHHC enzyme for another round of catalysis. nih.govportlandpress.com Single turnover assays with DHHC2 and DHHC3 have directly demonstrated the transfer of a radiolabeled acyl group from the enzyme to the protein substrate, providing strong evidence for this two-step mechanism. physoc.org
| Step | Description | Key Molecular Events | References |
|---|---|---|---|
| 1. Autoacylation | The DHHC enzyme reacts with palmitoyl-CoA to form a covalent acyl-enzyme intermediate. | The cysteine residue in the DHHC motif performs a nucleophilic attack on the thioester bond of palmitoyl-CoA. | physoc.orgportlandpress.comnih.gov |
| 2. Acyl Group Transfer | The palmitoyl group is transferred from the acylated DHHC enzyme to a cysteine residue on the substrate protein. | A cysteine thiol on the substrate protein attacks the thioester bond of the acyl-enzyme intermediate, forming a new thioester bond with the palmitoyl group. | physoc.orgnih.govnih.govportlandpress.com |
While there are 23 DHHC enzymes in humans, they exhibit a degree of substrate specificity, suggesting that different DHHC proteins regulate distinct cellular pathways. frontiersin.orgmolbiolcell.org Substrate recognition is not solely determined by the DHHC domain itself but often involves regions outside of this catalytic core. pnas.org For instance, the specificity of DHHC enzymes can be influenced by their subcellular localization, confining their activity to proteins within the same membrane compartment. tandfonline.com
Furthermore, specific protein-protein interaction domains within the DHHC enzymes can play a crucial role in substrate recruitment. nih.gov For example, the C-terminal tail of DHHC5 is involved in recognizing and binding to its substrate, the Na+/K+-ATPase regulator phospholemman, independent of a PDZ binding motif. pnas.orgnih.gov The acyl-CoA selectivity also varies among DHHC enzymes; for instance, DHHC3 shows a strong preference for acyl chains of 16 carbons or shorter, whereas DHHC2 can transfer a broader range of acyl CoAs. nih.govroyalsocietypublishing.org
| DHHC Class | Representative Human DHHCs | Preferred Substrate Type | References |
|---|---|---|---|
| Class I | DHHC3, 7, 8, 14-17 | Soluble proteins | molbiolcell.orgnih.gov |
| Class II | DHHC2, 10, 20, 21 | Integral membrane proteins | molbiolcell.orgnih.gov |
| Class III | - (Erf2 and Pfa5 in yeast) | Lipidated proteins | molbiolcell.orgnih.gov |
Membrane-Bound O-Acyltransferases (MBOATs) and Palmitoyl-CoA Uptake (e.g., Hedgehog Acyltransferase)
The MBOAT superfamily represents another class of enzymes involved in lipid modification of proteins. royalsocietypublishing.org Hedgehog acyltransferase (HHAT) is a key member of this family that catalyzes the N-palmitoylation of Hedgehog signaling proteins, a crucial step for their function in embryonic development and tissue patterning. royalsocietypublishing.orgnih.govox.ac.uk Unlike the S-palmitoylation mediated by DHHC enzymes, HHAT attaches a palmitate group to the N-terminal cysteine of Sonic Hedgehog (SHH) via a stable amide bond. royalsocietypublishing.org
HHAT is a multi-pass transmembrane enzyme located in the endoplasmic reticulum. nih.govresearchgate.net A high-resolution cryo-EM structure of HHAT bound to a substrate analog, palmityl-coenzyme A, revealed a central tunnel that spans from the cytosolic to the luminal side of the ER membrane. nih.govnih.gov This structure suggests that HHAT may function as a transporter to facilitate the uptake of palmitoyl-CoA from its site of synthesis in the cytosol into the ER lumen, where the acylation of Hedgehog proteins occurs. royalsocietypublishing.orgresearchgate.net The catalytic mechanism involves conserved histidine and asparagine residues within the MBOAT fold. nih.govresearchgate.net
Non-Enzymatic or Spontaneous Palmitoylation Mechanisms
While protein palmitoylation is largely an enzyme-catalyzed process, it can also occur non-enzymatically under certain conditions. nih.govnih.gov In vitro studies have shown that proteins with an accessible cysteine residue can be autoacylated in the presence of palmitoyl-CoA. nih.govfrontiersin.org This spontaneous reaction is driven by the nucleophilic attack of a deprotonated cysteine (a thiolate anion) on the thioester bond of palmitoyl-CoA. nih.govembopress.org
The local environment of the cysteine residue, including its proximity to a membrane and the presence of factors that lower the pKa of the thiol group, can facilitate this spontaneous transfer. embopress.org Although this non-enzymatic mechanism has been demonstrated in vitro, its physiological relevance in the cellular context, where enzyme-catalyzed reactions are generally much more rapid and specific, is still a subject of investigation. nih.govfrontiersin.org The high efficiency and specificity of DHHC PATs suggest that enzymatic palmitoylation is the predominant mechanism in vivo. nih.gov
Mechanisms of Protein Depalmitoylation
The reversibility of S-palmitoylation is a key feature that distinguishes it from other lipid modifications and allows for dynamic regulation of protein function. wikipedia.orgnih.gov This reverse reaction, the removal of the palmitoyl group, is catalyzed by specific enzymes known as thioesterases.
Role of Acyl-Protein Thioesterases (APTs)
Acyl-protein thioesterases (APTs) are a major class of enzymes responsible for protein depalmitoylation. wikipedia.orgacs.org These enzymes belong to the metabolic serine hydrolase superfamily and cleave the thioester bond linking the palmitate to the cysteine residue, releasing the fatty acid and returning the protein to its non-palmitoylated state. nih.govwikipedia.org
The most well-characterized cytosolic APTs are APT1 and APT2. nih.govtandfonline.com These enzymes play a critical role in controlling the palmitoylation-depalmitoylation cycle of numerous cellular proteins, thereby regulating their function and localization. wikipedia.org For instance, APT1 and APT2 are key regulators of the oncogenic protein Ras. wikipedia.org Depalmitoylation of Ras by APTs causes it to detach from the plasma membrane and translocate to the Golgi apparatus, where it can be re-palmitoylated, thus completing a cycle that is crucial for its proper signaling function. wikipedia.orgrupress.org
| Enzyme | Known Substrates | Cellular Location | Family |
| APT1 (LYPLA1) | Ras, G-protein α subunits, eNOS, RGS4, SNAP-23 | Cytosol, Mitochondria | Serine Hydrolase |
| APT2 (LYPLA2) | G-protein α subunits, Scribble | Cytosol | Serine Hydrolase |
This table summarizes key information about the primary Acyl-Protein Thioesterases involved in depalmitoylation. tandfonline.comumich.edutandfonline.com
Cellular Consequences of Palmitoyl-CoA-Dependent Palmitoylation
The attachment of a palmitoyl group from Palmitoyl-CoA has profound effects on the biophysical properties of a protein, which in turn dictates its behavior and function within the cell.
Protein Localization and Intracellular Trafficking
One of the most significant consequences of palmitoylation is the regulation of protein localization and movement between cellular compartments. wikipedia.orgnih.gov The addition of the hydrophobic 16-carbon acyl chain dramatically increases a protein's affinity for cellular membranes. wikipedia.orgportlandpress.com
Membrane Anchoring : For many soluble proteins, palmitoylation serves as a crucial signal for membrane association, effectively anchoring them to the cytoplasmic face of organelles like the Golgi apparatus and the plasma membrane. nih.govresearchgate.net This is often a secondary signal that "traps" a protein at a membrane after an initial, weaker interaction. nih.govresearchgate.net
Subcellular Trafficking : The reversibility of palmitoylation allows for dynamic control over protein location. nih.govnih.gov A well-established example is the trafficking of Ras proteins. Ras is palmitoylated at the Golgi, which facilitates its transport to the plasma membrane. rupress.orgresearchgate.net At the plasma membrane, it is depalmitoylated, releasing it into the cytosol, from where it can return to the Golgi for another cycle. rupress.orgresearchgate.net This constant flux ensures the precise steady-state localization of Ras and prevents its mislocalization to other membranes. rupress.org
Targeting to Microdomains : Palmitoylation can also direct proteins to specific subdomains within a membrane, such as lipid rafts, which are cholesterol- and sphingolipid-rich regions involved in signal transduction. ahajournals.orgresearchgate.net
| Protein | Effect of Palmitoylation | Trafficking Pathway |
| H-Ras/N-Ras | Promotes stable membrane association | Golgi to Plasma Membrane cycling |
| G-protein α subunits | Tethers to the inner plasma membrane | Enables receptor interaction |
| GAD65 | Critical for trafficking to presynaptic clusters | Golgi to presynaptic terminals |
This table provides examples of proteins whose intracellular trafficking is critically dependent on palmitoylation. wikipedia.orgresearchgate.netnih.gov
Protein Conformation and Structure Modulation
Beyond simply acting as a membrane anchor, palmitoylation can induce conformational changes in proteins, thereby modulating their structure and function. nih.govnih.gov The insertion of the acyl chain into the lipid bilayer can alter the orientation or structure of adjacent protein domains.
Regulation of Protein-Protein Interactions : By inducing conformational changes or by sequestering a protein within a specific membrane microdomain, palmitoylation can control its ability to interact with other proteins. wikipedia.orgnih.gov For example, the modification might expose or mask a binding site, thus acting as a switch to regulate signaling complex assembly. researchgate.net
Impact on Protein Stability : Changes in protein conformation resulting from palmitoylation can affect its stability and susceptibility to degradation. nih.gov For some proteins, palmitoylation is required for correct folding and can protect against ubiquitination-mediated degradation. nih.gov
Regulation of Protein Stability and Half-Life
The attachment of a palmitoyl group can significantly influence the stability and turnover rate of a protein. By increasing a protein's hydrophobicity and promoting its association with cellular membranes, palmitoylation can shield it from the cellular degradation machinery. This modification can prevent proteins from undergoing misfolding and subsequent ubiquitination-mediated degradation, thereby extending their cellular half-life. springernature.comnih.gov
The Fas receptor (CD95), a key player in apoptosis, provides a clear example of this regulation. Palmitoylation of the Fas receptor is crucial for its stability at the plasma membrane. Mutation of the palmitoylation site leads to a shortened half-life of the receptor, as it becomes more susceptible to degradation. nih.gov Similarly, the C-C chemokine receptor 5 (CCR5), a co-receptor for HIV entry, exhibits a threefold decrease in its half-life when its palmitoylation sites are mutated, highlighting the critical role of this lipid modification in maintaining protein stability. nih.gov
| Protein | Effect of Palmitoylation on Stability | Research Findings |
| Fas Receptor (CD95) | Increased stability at the plasma membrane. | Mutation of the palmitoylation site leads to a significantly reduced protein half-life. nih.gov |
| C-C chemokine receptor 5 (CCR5) | Prevents degradation and stabilizes the receptor. | Palmitoylation-defective CCR5 shows a threefold decrease in its half-life. nih.gov |
| G protein alpha subunit GNA13 | Regulates protein stability. | Palmitoylation is required for its proper localization and stability. |
| Estrogen Receptor α (ERα) | Contributes to its stability. | Palmitoylation mediated by specific enzymes enhances its stability and localization. nih.gov |
Modulation of Protein-Protein and Protein-Lipid Interactions
The addition of the hydrophobic palmitoyl chain profoundly impacts how a protein interacts with its environment, particularly with other proteins and with cellular membranes. Palmitoylation enhances the affinity of proteins for lipid bilayers and can direct their partitioning into specific membrane microdomains, such as lipid rafts. researchgate.netportlandpress.com This localization can facilitate or inhibit interactions with other proteins residing in these domains.
The Ras family of small GTPases, central to many signaling pathways, exemplifies the role of palmitoylation in modulating protein interactions. Following an initial membrane association via farnesylation, the subsequent palmitoylation of H-Ras and N-Ras is essential for their stable localization to the plasma membrane and their ability to interact with downstream effectors. springernature.com The reversible nature of this modification allows for dynamic shuttling of Ras proteins between the Golgi apparatus and the plasma membrane, thereby regulating their signaling output. nih.gov
Palmitoylation can also directly influence protein-protein interactions by altering protein conformation or by providing a direct binding interface for other acylated proteins. For instance, the palmitoylation of G protein α subunits is known to enhance their interaction with βγ subunits, a critical step in G protein-coupled receptor (GPCR) signaling. nih.gov
| Protein/Protein Complex | Effect of Palmitoylation on Interaction | Mechanism |
| Ras GTPases | Promotes stable association with the plasma membrane and interaction with effector proteins. | Increases hydrophobicity and targets the protein to specific membrane domains where effectors are located. springernature.com |
| G protein α subunits | Enhances interaction with Gβγ subunits. | Alters conformation and promotes co-localization at the membrane. nih.gov |
| Postsynaptic density protein 95 (PSD-95) | Regulates clustering of receptors and other synaptic proteins. | Palmitoylation restricts PSD-95 to the postsynaptic membrane, facilitating the assembly of signaling complexes. |
| CD36 | Promotes the formation of a complex with Lyn and Fyn kinases. | Palmitoylation of CD36 is required for its interaction with these signaling partners. |
Impact on Signal Transduction Pathways
Given its profound effects on protein localization and interactions, it is no surprise that n-Hexadecanoyl coenzyme A-dependent palmitoylation is a critical regulator of numerous signal transduction pathways. By controlling the spatial and temporal organization of signaling components, this modification acts as a molecular switch to turn signaling on or off.
A prime example is the role of palmitoylation in GPCR signaling. Many GPCRs themselves are palmitoylated, which can affect their conformation, stability, and ability to interact with G proteins. nih.gov Furthermore, as mentioned, the G protein α subunits require palmitoylation for their proper function. nih.gov The dynamic cycling of palmitoylation and depalmitoylation also contributes to receptor desensitization and internalization, a key mechanism for terminating signaling. springernature.com
Palmitoylation is also integral to other major signaling pathways, including:
EGFR Signaling: The epidermal growth factor receptor (EGFR) can be palmitoylated, which promotes its stability and activity, thereby influencing downstream pathways like the RAS/MAPK and PI3K/Akt cascades.
Wnt Signaling: The secretion and signaling activity of Wnt proteins, crucial for development and tissue homeostasis, are dependent on their palmitoylation.
Toll-like Receptor (TLR) Signaling: Key adapter molecules in TLR pathways, such as MYD88, are palmitoylated, which is essential for the recruitment of downstream kinases and the activation of inflammatory responses. nih.gov
| Signaling Pathway | Key Palmitoylated Protein(s) | Consequence of Palmitoylation |
| G Protein-Coupled Receptor (GPCR) Signaling | GPCRs, G protein α subunits | Receptor stability, G protein activation, receptor desensitization. springernature.comnih.govnih.gov |
| EGFR Signaling | EGFR | Increased receptor stability and activity. |
| Wnt Signaling | Wnt proteins | Essential for secretion and subsequent signal transduction. |
| Toll-like Receptor (TLR) Signaling | MYD88, TLRs (e.g., TLR2, 5, 10) | Proper localization and recruitment of downstream signaling components, leading to inflammatory responses. nih.gov |
| T-cell Receptor (TCR) Signaling | Lck, Fyn, LAT, CD4, CD8 | Recruitment to lipid rafts, facilitating the formation of the immunological synapse and T-cell activation. |
Mitochondrial Protein Palmitoylation and Metabolic Regulation
While historically studied in the context of the plasma membrane and Golgi apparatus, it is now evident that protein palmitoylation also occurs within mitochondria, where it plays a significant role in regulating metabolism. The mitochondrial matrix is a site of high palmitoyl-CoA concentration, providing a ready substrate for the acylation of mitochondrial proteins. frontiersin.orgacs.org
Several key metabolic enzymes within the mitochondria have been identified as targets of palmitoylation, and this modification can directly alter their activity. For instance, carbamoyl-phosphate synthetase 1 (CPS1) , the rate-limiting enzyme of the urea (B33335) cycle, is inhibited by palmitoylation. This is thought to be a mechanism to spare nitrogen during periods of fatty acid oxidation. acs.org Conversely, the activity of malate dehydrogenase 2 (MDH2) , a crucial enzyme in the tricarboxylic acid (TCA) cycle, is enhanced by palmitoylation.
The palmitoylation of mitochondrial proteins appears to be a mechanism for metabolic crosstalk, allowing the cell to coordinate different metabolic pathways in response to nutrient availability. For example, the inhibition of enzymes involved in amino acid catabolism by palmitoyl-CoA suggests a way to link fatty acid and amino acid oxidation. frontiersin.org
| Mitochondrial Protein | Metabolic Pathway | Effect of Palmitoylation |
| Carbamoyl-phosphate synthetase 1 (CPS1) | Urea Cycle | Inhibition of enzyme activity. acs.org |
| Malate dehydrogenase 2 (MDH2) | Tricarboxylic Acid (TCA) Cycle | Enhancement of enzyme activity. |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Ketogenesis | Identified as a palmitoylated protein; may regulate its interaction with other proteins like PPARα. acs.org |
| Methylmalonyl-CoA semialdehyde dehydrogenase (MMSDH) | Valine and Pyrimidine Catabolism | Inhibition of enzyme activity. acs.org |
| Peroxiredoxin 5 (PRDX5) | Antioxidant Defense | Depalmitoylation by ABDH10 regulates its antioxidant function. |
Regulatory Roles of N Hexadecanoyl Coenzyme a Beyond Acylation Substrate
Direct Allosteric Regulation of Enzyme Activity
N-Hexadecanoyl coenzyme A exerts direct allosteric control over several key enzymes, modulating their function in response to the cellular metabolic state. This regulation is crucial for coordinating metabolic pathways and ensuring cellular energy balance.
Regulation of Protein Kinase C
N-Hexadecanoyl coenzyme A has been shown to regulate specific isoforms of Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction. Research indicates that palmitoyl-CoA potentiates the activity of atypical PKC (aPKC) isoforms. nih.govresearchgate.net This potentiation is significant for cellular processes where aPKC isoforms are involved, such as insulin (B600854) secretion. nih.gov The binding of n-Hexadecanoyl coenzyme A to aPKC is believed to induce a conformational change that enhances its catalytic activity, although the precise allosteric site and mechanism are still under investigation. nih.govnih.gov
Activation of AMP-activated Protein Kinase (AMPK)
AMP-activated Protein Kinase (AMPK) is a central regulator of cellular energy homeostasis. nih.gov Long-chain fatty acyl-CoA esters, including n-Hexadecanoyl coenzyme A, are considered natural allosteric activators of AMPK. bohrium.com This activation is particularly effective for AMPK complexes that contain the β1 subunit. researchgate.net N-Hexadecanoyl coenzyme A binds to a hydrophobic pocket on the AMPK complex known as the Allosteric Drug and Metabolite (ADaM) site. researchgate.net This binding induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases like LKB1, leading to the full activation of AMPK. nih.govnih.gov This mechanism allows AMPK to sense the availability of fatty acids as an energy source. bohrium.com
Table 1: Allosteric Regulation of AMPK by n-Hexadecanoyl Coenzyme A
| Feature | Description |
|---|---|
| Target Enzyme | AMP-activated Protein Kinase (AMPK) |
| Regulator | n-Hexadecanoyl coenzyme A (Palmitoyl-CoA) |
| Effect | Activation |
| Mechanism | Allosteric binding to the ADaM site, promoting Thr172 phosphorylation. nih.govresearchgate.netnih.gov |
| Physiological Role | Senses fatty acid availability to regulate cellular energy balance. bohrium.com |
Inhibition of Mitochondrial ADP/ATP Transport
The transport of ADP into and ATP out of the mitochondrial matrix is a critical process for cellular energy supply, facilitated by the adenine (B156593) nucleotide translocator (ANT) or ADP/ATP carrier. scilit.com N-Hexadecanoyl coenzyme A acts as an inhibitor of this transport process. nih.govphysiology.org The accumulation of palmitoyl-CoA in the mitochondrial matrix leads to a decrease in the activity of the ANT. scilit.com Kinetic studies have shown that this inhibition can affect the mitochondrial membrane potential and the ratio of ATP to ADP within the mitochondria. nih.gov For instance, at a concentration of 5 µmol/l, palmitoyl-CoA was found to inhibit the adenine nucleotide translocator. nih.gov This inhibition is thought to be a feedback mechanism to prevent an overload of the mitochondrial respiratory chain when fatty acid oxidation is high. physiology.org
Regulation of Human Glutamate (B1630785) Dehydrogenase
Human glutamate dehydrogenase (GDH) is a key enzyme in amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate. nih.govnih.gov N-Hexadecanoyl coenzyme A is a known allosteric inhibitor of GDH. nih.govutmb.edu It binds to a specific allosteric site on the enzyme, which is distinct from the binding sites for other allosteric regulators like GTP (an inhibitor) and ADP (an activator). nih.govnih.gov The binding of palmitoyl-CoA induces a conformational change that reduces the enzyme's catalytic activity. researchgate.net This inhibition is physiologically relevant as it links fatty acid metabolism with amino acid metabolism, preventing excessive entry of glutamate into the Krebs cycle when fatty acid levels are high. nih.gov
Table 2: Allosteric Inhibition of Human Glutamate Dehydrogenase by n-Hexadecanoyl Coenzyme A
| Feature | Description |
|---|---|
| Target Enzyme | Human Glutamate Dehydrogenase (GDH) |
| Regulator | n-Hexadecanoyl coenzyme A (Palmitoyl-CoA) |
| Effect | Inhibition |
| Mechanism | Allosteric binding to a specific inhibitory site. nih.govnih.gov |
| Physiological Role | Links fatty acid and amino acid metabolism. nih.gov |
Inhibition of Carbamoyl-phosphate Synthetase 1 (CPS 1)
Carbamoyl-phosphate Synthetase 1 (CPS 1) is the rate-limiting enzyme of the urea (B33335) cycle, responsible for detoxifying ammonia. wikipedia.org N-Hexadecanoyl coenzyme A inhibits CPS 1 through a mechanism that involves covalent modification. researchgate.netnih.gov Specifically, the palmitoyl (B13399708) group is transferred from coenzyme A to a cysteine residue within the active site of CPS 1, a process known as fatty acylation. nih.govresearchgate.net This covalent attachment of the fatty acid leads to an irreversible inactivation of the enzyme under physiological concentrations of palmitoyl-CoA. researchgate.netnih.gov This inhibition of CPS 1 by long-chain fatty acyl-CoAs could serve to reduce amino acid degradation and urea production, thereby conserving nitrogen during periods of starvation. researchgate.netnih.gov
Coenzyme A Pool Homeostasis and Regulation
The cellular pool of coenzyme A (CoA) and its thioesters, such as n-Hexadecanoyl coenzyme A, is tightly regulated to meet the metabolic demands of the cell. nih.gov Long-chain acyl-CoAs are central molecules in lipid metabolism, serving as intermediates for both the synthesis of complex lipids and energy production through β-oxidation. nih.govfrontiersin.org The balance between free CoA and its acylated forms is crucial for metabolic flexibility. nih.gov
Factors Affecting Cellular and Subcellular CoA Levels
The cellular and subcellular concentrations of n-Hexadecanoyl coenzyme A are meticulously controlled by a confluence of factors, including its synthesis, degradation, transport, and sequestration. This tight regulation is crucial for maintaining cellular homeostasis and ensuring appropriate metabolic responses to various physiological cues.
The synthesis of n-Hexadecanoyl coenzyme A from palmitic acid and coenzyme A is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (LACSs). The activity and expression of these enzymes are subject to transcriptional and post-translational regulation, thereby directly influencing the production rate of n-Hexadecanoyl coenzyme A. For instance, the expression of certain LACS isoforms is responsive to nutrient availability and hormonal signals, allowing cells to adjust their fatty acid activation capacity based on their metabolic state.
Subcellular compartmentalization is a key feature of n-Hexadecanoyl coenzyme A metabolism. nih.gov Distinct pools of this acyl-CoA exist in various organelles, including the mitochondria, endoplasmic reticulum, and peroxisomes, each dedicated to specific metabolic pathways. nih.gov For example, the mitochondrial pool is primarily directed towards β-oxidation for energy production, while the endoplasmic reticulum pool is utilized for the synthesis of complex lipids such as triglycerides and phospholipids (B1166683). The transport of n-Hexadecanoyl coenzyme A across organellar membranes is a regulated process, often facilitated by specific transporter proteins, which contributes to the maintenance of these distinct subcellular pools.
Acyl-CoA-binding proteins (ACBPs) play a critical role in managing the intracellular levels and trafficking of n-Hexadecanoyl coenzyme A. nih.govresearchgate.net These proteins bind to long-chain acyl-CoAs with high affinity, effectively buffering the free concentration of these molecules and preventing their detergent-like effects on cellular membranes. nih.gov Furthermore, ACBPs are involved in the transport of n-Hexadecanoyl coenzyme A between different cellular compartments and in delivering it to specific enzymes, thereby channeling it towards particular metabolic fates. nih.govresearchgate.net
| Factor | Description | Key Molecules/Processes |
| Synthesis | The enzymatic conversion of palmitic acid and Coenzyme A to n-Hexadecanoyl coenzyme A. | Long-chain acyl-CoA synthetases (LACSs) |
| Degradation | The breakdown of n-Hexadecanoyl coenzyme A, primarily through β-oxidation. | β-oxidation pathway enzymes |
| Subcellular Compartmentalization | The distribution of n-Hexadecanoyl coenzyme A into distinct pools within different organelles. | Mitochondria, Endoplasmic Reticulum, Peroxisomes |
| Transport | The movement of n-Hexadecanoyl coenzyme A across cellular and organellar membranes. | Acyl-CoA transporters |
| Sequestration and Trafficking | The binding and targeted delivery of n-Hexadecanoyl coenzyme A by specific proteins. | Acyl-CoA-binding proteins (ACBPs) |
Interplay with Other Acyl-CoA Species in Regulatory Networks
n-Hexadecanoyl coenzyme A does not function in isolation; rather, it is part of a dynamic and interconnected network of acyl-CoA species that collectively regulate cellular metabolism and signaling. Its interplay with other key acyl-CoAs, such as acetyl-CoA and malonyl-CoA, is fundamental to the control of major metabolic pathways.
A classic example of this interplay is the regulation of fatty acid synthesis and oxidation. Malonyl-CoA, the product of acetyl-CoA carboxylation, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain acyl-CoAs like n-Hexadecanoyl coenzyme A into the mitochondria for β-oxidation. nih.govwikipedia.org When cellular energy levels are high and acetyl-CoA is abundant, malonyl-CoA levels rise, thereby inhibiting fatty acid oxidation and promoting the storage of fatty acids as triglycerides. nih.gov Conversely, under conditions of energy demand, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for the oxidation of n-Hexadecanoyl coenzyme A to generate ATP. nih.gov
Furthermore, the balance between long-chain acyl-CoAs, such as n-Hexadecanoyl coenzyme A, and acetyl-CoA can influence gene expression through the epigenetic modification of histones. Acetyl-CoA is the donor for histone acetylation, a post-translational modification that generally leads to a more open chromatin structure and increased gene transcription. nih.gov Acyl-CoA-binding proteins can modulate the availability of acetyl-CoA for histone acetylation by influencing the metabolic fate of long-chain acyl-CoAs. researchgate.net For instance, by facilitating the transport of n-Hexadecanoyl coenzyme A to mitochondria for β-oxidation, ACBPs can contribute to the generation of acetyl-CoA that can then be used for histone acetylation, thereby linking fatty acid metabolism to the regulation of gene expression. researchgate.net
| Interacting Acyl-CoA | Regulatory Interaction with n-Hexadecanoyl coenzyme A | Metabolic Consequence |
| Malonyl-CoA | Allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1) by malonyl-CoA prevents the mitochondrial uptake and oxidation of n-Hexadecanoyl coenzyme A. nih.govwikipedia.org | Reciprocal regulation of fatty acid synthesis and degradation. |
| Acetyl-CoA | The β-oxidation of n-Hexadecanoyl coenzyme A is a major source of mitochondrial and subsequently cytosolic/nuclear acetyl-CoA. This acetyl-CoA pool is utilized for processes like histone acetylation. nih.gov | Links fatty acid metabolism to the epigenetic regulation of gene expression. |
Role in Redox Regulation: Protein CoAlation
In addition to its roles in metabolic regulation, coenzyme A and its derivatives are emerging as key players in cellular redox regulation through a novel post-translational modification known as protein CoAlation. researchgate.net This process involves the covalent attachment of coenzyme A to reactive cysteine residues on proteins, forming a mixed disulfide bond. researchgate.net
Protein CoAlation is induced under conditions of oxidative or metabolic stress and is thought to serve a protective function by preventing the irreversible oxidation of cysteine thiols to sulfinic or sulfonic acids. researchgate.net This reversible modification can also modulate the activity, localization, and stability of the target proteins, thereby playing a role in redox signaling. researchgate.net
While protein CoAlation involves the attachment of the entire coenzyme A molecule, the cellular pool of acyl-CoAs, including n-Hexadecanoyl coenzyme A, can influence this process by affecting the availability of free coenzyme A. High rates of fatty acid activation, leading to the consumption of free coenzyme A to form n-Hexadecanoyl coenzyme A and other long-chain acyl-CoAs, could potentially modulate the extent of protein CoAlation under specific conditions.
The interplay between acyl-CoA metabolism and protein CoAlation highlights the multifaceted nature of coenzyme A in cellular physiology, connecting metabolic status with the cellular response to oxidative stress. Further research is needed to fully elucidate the specific impact of fluctuations in the n-Hexadecanoyl coenzyme A pool on the dynamics of protein CoAlation and its downstream functional consequences.
Methodologies for Researching N Hexadecanoyl Coenzyme a in Biological Systems
In Vitro and Ex Vivo Experimental Systems
To understand the functional role of n-Hexadecanoyl CoA in cellular processes, researchers utilize simplified, controlled experimental systems that allow for the detailed study of specific metabolic pathways.
Mitochondria are central to fatty acid metabolism, being the primary site of β-oxidation, a process in which n-Hexadecanoyl CoA is a key substrate. The use of isolated mitochondria provides a powerful ex vivo system to study these processes in detail, free from the confounding variables of the broader cellular environment.
Mitochondria can be isolated from tissues or cultured cells through a process of gentle homogenization followed by differential centrifugation. The integrity and functionality of the isolated organelles can be assessed through various means, including measurement of oxygen consumption using high-resolution respirometry. By providing isolated mitochondria with specific substrates like n-Hexadecanoyl CoA (often in its carnitine-conjugated form, Palmitoyl-carnitine, for transport into the mitochondrial matrix) and monitoring respiration rates, researchers can directly assess its impact on oxidative phosphorylation.
Furthermore, analysis of metabolites within isolated mitochondria or other subcellular fractions (such as the cytosol or nucleus) allows for the investigation of n-Hexadecanoyl CoA compartmentalization and its role in regulating mitochondrial function and signaling pathways. For example, studies with isolated mitochondria have shown that Palmitoyl-CoA can inhibit the transport of ADP into the mitochondrial matrix, thereby regulating the rate of ATP synthesis.
Advanced Structural and Molecular Approaches
Understanding the precise interactions between n-Hexadecanoyl coenzyme A and its target enzymes requires high-resolution structural information. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for elucidating the three-dimensional structures of enzyme-ligand complexes at or near atomic resolution. nih.govnih.gov
X-ray crystallography has been successfully used to determine the structure of enzymes that bind palmitate or palmitoyl-CoA. For instance, the crystal structure of palmitoyl (B13399708) protein thioesterase 1 (PPT1) was solved in a complex with palmitate, revealing a hydrophobic groove that accommodates the fatty acid chain. nih.gov Such structures provide a detailed view of the active site, showing how specific amino acid residues interact with the ligand and explaining the enzyme's substrate specificity. nih.gov Similarly, crystallographic analyses of 4-hydroxybenzoyl-CoA thioesterase with substrate analogs have illuminated how the enzyme's active site polarizes the thioester bond, making it susceptible to nucleophilic attack. nih.gov In some cases, obtaining a crystal structure of an enzyme with its natural substrate is challenging; therefore, researchers may use catalytically inactive mutants, as was done with the human acyltransferase hDHHS20, which was crystallized in a complex with palmitoyl-CoA. researchgate.net
Cryo-EM has emerged as a revolutionary technique, particularly for large, dynamic, or membrane-embedded protein complexes that are difficult to crystallize. nih.govebi.ac.uk This method involves flash-freezing purified protein solutions in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. nih.gov Sophisticated image processing software then reconstructs a 3D model from thousands of 2D particle images. nih.gov While specific high-resolution cryo-EM structures of enzymes bound to n-Hexadecanoyl coenzyme A lithium salt are still emerging, the technique has been used to solve the structures of numerous metabolic enzymes, sometimes even directly from heterogeneous cell lysates, demonstrating its power to reveal substrate-binding sites and conformational changes upon ligand binding. nih.gov
All-atom molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of n-Hexadecanoyl coenzyme A and its interactions with proteins over time. These simulations model the movements and interactions of every atom in a system, including the protein, the palmitoyl-CoA ligand, surrounding water molecules, and lipid membranes, based on the principles of classical mechanics. acs.orgmdpi.com
MD simulations are invaluable for exploring processes that are difficult to capture with static experimental structures. For example, simulations have been used to investigate the entry of a palmitate molecule into the hydrophobic pocket of a fatty acid-binding protein, revealing the forces and conformational changes that guide the substrate to its binding site. nih.gov They have also been employed to study the behavior of palmitoyl chains post-translationally attached to proteins like rhodopsin within a realistic membrane environment. acs.org These studies can reveal striking differences in the dynamics and protein contacts of individual palmitoyl groups, suggesting specific functional roles beyond simple membrane anchoring. acs.org
Furthermore, MD simulations can characterize the dynamics of an enzyme through different stages of its catalytic cycle. Studies on stearoyl-CoA desaturase-1 (SCD1), which converts substrates like palmitoyl-CoA, have used MD to model the enzyme in its substrate-bound, product-bound, and apoprotein states. mdpi.com Such simulations suggest that interactions with the CoA moiety can open the substrate-binding tunnel and that the protein environment stabilizes a substrate conformation favorable for the chemical reaction. mdpi.com By simulating enzymes like palmitoyl-CoA hydrolase, researchers can also study the effectiveness of potential inhibitors and understand their mechanism of action at a molecular level. journalcra.com
Site-directed mutagenesis is a fundamental technique used to probe the functional role of specific amino acid residues within enzymes that bind or metabolize n-Hexadecanoyl coenzyme A. acs.orgpsu.edu By systematically replacing target amino acids with others, researchers can investigate their importance in substrate binding, catalysis, and protein stability. This approach is often guided by structural data from crystallography or homology modeling.
For example, in studies of 4-CBA:CoA ligase, an enzyme belonging to the acyl-adenylate/thioester-forming family, site-directed mutagenesis was used to investigate conserved sequence motifs. psu.edu By mutating specific glycine, lysine, and glutamate (B1630785) residues and then analyzing the kinetic properties of the mutant enzymes, researchers could infer the roles of these residues in the adenylation and thioesterification steps of the reaction. psu.edu Similarly, mutagenesis studies on the thioesterase domain of fatty acid synthase have helped to identify key catalytic residues. dntb.gov.ua
This technique is also crucial for validating hypotheses generated from structural or computational studies. For instance, if a molecular dynamics simulation predicts a key hydrogen bond between a specific protein residue and the CoA moiety of palmitoyl-CoA, mutating that residue and observing a decrease in binding affinity or catalytic activity would provide strong experimental support for the prediction. nih.gov Protein engineering, which can involve more extensive modifications than single-point mutations, can be used to alter enzyme specificity or improve stability, further deepening the understanding of its structure-function relationship. acs.org Modern methods, including CRISPR/Cas9-based systems, have made the process of generating these mutations more efficient and precise. nih.gov
Table 2: Application of Site-Directed Mutagenesis in Acyl-CoA Enzyme Studies
| Enzyme/Protein | Mutated Residue(s) | Purpose of Mutagenesis | Outcome/Finding |
| 4-CBA:CoA Ligase | Conserved Gly, Lys, Glu residues in motifs I & II | To test their role in substrate binding and catalysis. | Mutations led to reduced catalysis of the adenylation step, confirming the functional importance of the motifs. psu.edu |
| Dextranase (PsDex1711) | His373, Ser374, Asn445 | To alter hydrolysate composition based on molecular docking predictions. | H373R mutation significantly increased the yield of a specific isomaltooligosaccharide product (IMO4). nih.gov |
| hDHHC20 (Acyltransferase) | Catalytic Cysteine to Serine (DHHS mutant) | To create a catalytically inactive enzyme for crystallization with substrate. | Enabled the successful crystallization of the enzyme in complex with palmitoyl-CoA. researchgate.net |
| Palmitoyl Protein Thioesterase 1 (PPT1) | Ser115, Asp233, His289 (Catalytic triad) | To confirm the identity of the essential catalytic residues. | Mutation of any of these residues abolished enzymatic activity, confirming their role in the catalytic triad. nih.gov |
Fluorescent and radiolabeled analogs of palmitoyl-CoA are essential tools for tracing its metabolic fate and visualizing its subcellular localization in real-time. biorxiv.orgnih.gov These probes allow for both quantitative analysis of metabolic fluxes and qualitative imaging of lipid trafficking.
Radiolabeled Probes: Isotopically labeled palmitate, such as [1-¹⁴C]palmitate or [¹²⁵I]iodopalmitate, can be supplied to cells or used in in vitro assays to track its conversion into palmitoyl-CoA and subsequent metabolic products. nih.govsnmjournals.org The radioactivity incorporated into different molecular species (e.g., triglycerides, phospholipids (B1166683), CO₂) can be quantified following separation by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govsnmjournals.org This method provides a quantitative measure of metabolic pathways like beta-oxidation and lipid synthesis. For example, studies in perfused dog hearts used [1-¹⁴C]palmitate to show that during ischemia, a smaller fraction of the fatty acid is oxidized, while a larger fraction is stored in triglycerides or diffuses back out of the cell. snmjournals.org Bio-orthogonal analogs, such as azido-palmitoyl-CoA, can also be used; after incorporation into proteins, they can be tagged with a reporter molecule for detection. nih.gov
Fluorescent Probes: Fluorescently tagged palmitoyl-CoA, such as NBD-palmitoyl-CoA (where NBD is 7-nitrobenz-2-oxa-1,3-diazol-4-yl), allows for direct visualization of lipid metabolism and transport in living cells using fluorescence microscopy. biorxiv.org When C2C12 cells are cultured with NBD-palmitoyl-CoA and lysophosphatidic acid, the formation of fluorescently labeled phosphatidic acid can be observed, demonstrating acyl-specific labeling of newly synthesized phospholipids. biorxiv.org These probes have been used to visualize the synthesis of triglycerides and their incorporation into nascent lipid droplets associated with the endoplasmic reticulum in COS-7 cells. biorxiv.org Other fluorescent probes have been developed based on motifs that localize to specific organelles, like the Golgi apparatus, upon S-palmitoylation, providing tools to image dynamic cellular processes. nih.gov
Implications of N Hexadecanoyl Coenzyme a Dysregulation in Cellular Processes
Links to Metabolic Dysregulation and Energetic Imbalance
The proper concentration of palmitoyl-CoA is critical for maintaining metabolic flexibility and energetic balance. nih.gov As a primary substrate for mitochondrial β-oxidation, it is a major source of acetyl-CoA for the citric acid cycle, ultimately driving ATP production. taylorandfrancis.com However, an excess of cytosolic palmitoyl-CoA can disrupt this delicate equilibrium, leading to significant metabolic dysfunction.
One of the key consequences of elevated palmitoyl-CoA is the impairment of mitochondrial function. nih.gov High levels of palmitoyl-CoA can inhibit the transport of ADP into the mitochondrial matrix by competitively binding to the ADP/ATP carrier (AAC). nih.govnih.govresearchgate.net This inhibition slows down the rate of oxidative phosphorylation, leading to a reduced capacity for ATP synthesis. researchgate.netox.ac.uk This energetic imbalance is further compounded by an increase in mitochondrial reactive oxygen species (ROS) emission, which contributes to oxidative stress and cellular damage. nih.gov In conditions like type 2 diabetes, chronically elevated lipid levels can make mitochondria less sensitive to this inhibitory effect of palmitoyl-CoA, which is particularly detrimental during ischemic events where it prevents a protective mechanism against wasteful ATP hydrolysis. ox.ac.ukresearchgate.net
Furthermore, the dysregulation of palmitoyl-CoA is strongly associated with insulin (B600854) resistance. frontiersin.org An accumulation of cytosolic long-chain fatty acyl-CoAs is a central tenet of the lipotoxicity hypothesis, where excess lipids interfere with insulin signaling pathways. nih.govnih.gov For instance, high concentrations of palmitoyl-CoA can override the inhibitory effect of malonyl-CoA on carnitine palmitoyltransferase-I (CPT-I), the rate-limiting enzyme for fatty acid entry into mitochondria. frontiersin.orgnih.gov This leads to an overload of mitochondrial fatty acid oxidation, further contributing to ROS production and the accumulation of lipid intermediates like diacylglycerol and ceramides (B1148491) that impair insulin receptor signaling. frontiersin.org
Table 1: Metabolic Consequences of Palmitoyl-CoA Dysregulation
| Metabolic Process | Consequence of Elevated Palmitoyl-CoA | Resulting Energetic Imbalance |
| Mitochondrial Respiration | Inhibition of ADP/ATP carrier (AAC). nih.govnih.govresearchgate.net | Decreased rate of oxidative phosphorylation and ATP synthesis. ox.ac.uk |
| Redox Balance | Increased mitochondrial ROS emission. nih.gov | Increased oxidative stress and cellular damage. |
| Fatty Acid Oxidation | Overload of mitochondrial β-oxidation pathway. wikipedia.orgfrontiersin.org | Imbalance between energy supply and demand, contributing to ROS. frontiersin.org |
| Insulin Signaling | Accumulation of diacylglycerol and ceramides. frontiersin.org | Impaired glucose uptake and utilization, leading to insulin resistance. wjarr.com |
Perturbations in Protein Function and Signaling Pathways
Beyond its role in metabolism, palmitoyl-CoA is the essential substrate for S-palmitoylation, a reversible post-translational modification where palmitate is covalently attached to cysteine residues of proteins. nih.govjneurosci.org This process is catalyzed by a family of enzymes known as palmitoyl-S-acyltransferases (PATs or ZDHHCs) and reversed by acyl-protein thioesterases (APTs). jneurosci.orgfrontiersin.org Palmitoylation is crucial for regulating protein function by altering their stability, subcellular localization, membrane association, and interactions with other proteins. nih.govfrontiersin.orgresearchgate.net Consequently, dysregulation of palmitoyl-CoA levels can directly disrupt these critical cellular processes by altering the palmitoylation status of key proteins. nih.gov
The implications of aberrant palmitoylation are particularly evident in the nervous system. nih.gov Many proteins essential for neuronal function, including those involved in synaptic plasticity, neurotransmitter release, and receptor trafficking, are regulated by palmitoylation. jneurosci.orgnih.govmdpi.com Dysregulation of this process has been linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. jneurosci.orgfrontiersin.orgnih.gov For example, altered palmitoylation can affect the processing of amyloid precursor protein and the function of postsynaptic density protein 95 (PSD-95), contributing to the synaptic dysfunction seen in these conditions. jneurosci.orgmdpi.comfrontiersin.org
In the context of metabolic diseases, palmitoylation of the insulin receptor itself has been hypothesized as a mechanism contributing to insulin resistance. wjarr.com Elevated cytosolic palmitoyl-CoA, resulting from a metabolic shift towards fat oxidation in type 2 diabetes, may lead to the abnormal palmitoylation of cysteine residues on the insulin receptor's beta subunit. wjarr.com This modification could alter the receptor's conformation and function, thereby impairing downstream insulin signaling. wjarr.com
Dysregulated palmitoylation also plays a significant role in cancer biology. nih.gov The modification of oncoproteins and tumor suppressors can affect their activity and localization, thereby influencing cancer cell proliferation, metastasis, and survival. nih.govnih.gov For instance, the palmitoylation of signaling proteins within pathways like Hippo and Toll-like receptor (TLR) signaling is dependent on the availability of palmitoyl-CoA and is crucial for their function in promoting tumor progression. nih.gov
Table 2: Examples of Proteins and Pathways Affected by Dysregulated Palmitoylation
| Protein / Pathway | Function | Consequence of Dysregulated Palmitoylation | Associated Conditions |
| Insulin Receptor | Binds insulin to initiate glucose uptake signaling. | Hypothesized to impair receptor function and downstream signaling. wjarr.com | Insulin Resistance, Type 2 Diabetes. wjarr.com |
| Synaptic Proteins (e.g., PSD-95, SNAP-25) | Regulate synaptic structure, neurotransmitter release, and receptor trafficking. mdpi.com | Impaired synaptic plasticity and communication, neuronal dysfunction. frontiersin.orgbohrium.com | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's). frontiersin.orgnih.gov |
| Hippo Signaling Pathway (TEAD) | Regulates organ size and cell proliferation. | Aberrant activation of transcriptional output, promoting cell growth. nih.gov | Cancer. nih.gov |
| Toll-Like Receptor (TLR) Signaling (MYD88) | Mediates innate immune responses. | Altered recruitment of downstream kinases, affecting inflammatory signaling. nih.gov | Cancer, Inflammatory Diseases. nih.govfrontiersin.org |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Enzyme in glycolysis; also involved in other cellular processes. | Inhibition of dehydrogenase activity. nih.gov | Metabolic Disorders. nih.gov |
Research Directions for Understanding Pathological Conditions
The growing understanding of how palmitoyl-CoA dysregulation impacts cellular processes has opened several avenues for future research into various pathological conditions. A key challenge is to move from correlation to causation and elucidate the precise molecular mechanisms that link altered palmitoyl-CoA levels and aberrant protein palmitoylation to specific disease phenotypes. nih.gov
Future research should focus on several key areas:
Mechanistic Insights in Neurodegeneration: While altered palmitoylation of numerous neuronal proteins is linked to neurodegenerative diseases, the specific functional consequences that drive disease progression remain largely unknown. jneurosci.orgnih.gov Future studies should aim to dissect how aberrant palmitoylation of proteins like amyloid precursor protein, tau, and α-synuclein contributes to their mislocalization, aggregation, and toxicity. jneurosci.orgfrontiersin.org Developing therapeutic strategies that can correct abnormal palmitoylation represents a viable option for intervention. jneurosci.org
Role in Cancer Metabolism and Signaling: Cancer cells exhibit significant metabolic reprogramming, often involving heightened fatty acid synthesis and uptake. nih.govnih.gov Research is needed to understand how cancer cells regulate palmitoyl-CoA pools to support both energy production and the oncogenic modification of signaling proteins. nih.govnih.gov Investigating whether high-fat diets promote tumor progression by enhancing the palmitoylation of oncoproteins is a critical question. nih.gov Furthermore, targeting the enzymes that control palmitoylation (PATs and APTs) could offer novel therapeutic approaches for cancer treatment. frontiersin.orgresearchgate.net
Elucidating the Link to Metabolic Syndrome: The connection between elevated palmitoyl-CoA, mitochondrial dysfunction, and insulin resistance is well-established. nih.gov However, the interplay between these factors and the role of specific protein palmitoylation events in the progression of metabolic syndrome, nonalcoholic fatty liver disease, and diabetic complications require deeper investigation. nih.govfrontiersin.org Identifying specific palmitoylated proteins that act as key nodes in the development of insulin resistance could reveal new therapeutic targets.
Development of Advanced Tools and Models: Progress in this field will depend on the development of more sophisticated tools to accurately measure compartmentalized palmitoyl-CoA concentrations and to globally and specifically profile protein palmitoylation in different tissues and disease states. semanticscholar.org The creation of more refined cellular and animal models with targeted mutations in the enzymes that synthesize, degrade, or utilize palmitoyl-CoA will be essential for dissecting its complex roles in health and disease. semanticscholar.org
By pursuing these research directions, the scientific community can hope to unravel the complexities of palmitoyl-CoA metabolism and its regulatory functions, paving the way for innovative diagnostic and therapeutic strategies against a wide range of debilitating diseases.
Q & A
Q. How do variations in lithium counterion concentration affect the interaction between n-Hexadecanoyl coenzyme A and acyltransferase enzymes in kinetic studies?
- Methodological Answer: Lithium ions can influence enzyme-cofactor binding affinity. Titrate lithium concentrations (e.g., 0.1–1.0 M) in assay buffers while monitoring Kₘ and Vₘₐₓ values. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare results with other salt forms (e.g., sodium or magnesium) to isolate lithium-specific effects .
Q. What strategies can mitigate batch-to-batch variability in enzymatic activity assays involving n-Hexadecanoyl coenzyme A lithium salt?
- Methodological Answer: Standardize assays using a reference batch of the compound pre-validated via HPLC and enzymatic activity tests. Implement internal standards (e.g., deuterated analogs) in MS-based workflows to normalize data. Investigate residual moisture content (via Karl Fischer titration) and adjust reconstitution protocols to account for hygroscopicity .
Q. How can researchers resolve contradictions in reported enzymatic inhibition data linked to n-Hexadecanoyl coenzyme A lithium salt?
- Methodological Answer: Systematically evaluate confounding factors:
- Purity: Re-analyze suspect batches via HPLC-MS to rule out degradation products (e.g., free CoA or hexadecanoic acid) .
- Buffer composition: Test lithium’s ionic strength effects using alternative salts (e.g., choline chloride) in control experiments .
- Enzyme source: Compare results across orthologous enzymes (e.g., bacterial vs. mammalian acyltransferases) to identify species-specific interactions .
Q. What advanced techniques are suitable for studying the structural dynamics of n-Hexadecanoyl coenzyme A in enzyme binding pockets?
- Methodological Answer: Employ cryogenic electron microscopy (cryo-EM) or X-ray crystallography to resolve acyl-CoA-enzyme complexes. For dynamic studies, use fluorescence anisotropy with BODIPY-labeled analogs to monitor conformational changes in real time. Molecular dynamics simulations can further predict binding energetics and acyl chain flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
